molecular formula C17H30N2O B14326282 But-3-en-2-yl N,N'-dicyclohexylcarbamimidate CAS No. 102859-99-4

But-3-en-2-yl N,N'-dicyclohexylcarbamimidate

Cat. No.: B14326282
CAS No.: 102859-99-4
M. Wt: 278.4 g/mol
InChI Key: UWCSUMGJNJBMPJ-UHFFFAOYSA-N
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Description

But-3-en-2-yl N,N’-dicyclohexylcarbamimidate is an organic compound characterized by its unique structure, which includes a butenyl group attached to a dicyclohexylcarbamimidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-en-2-yl N,N’-dicyclohexylcarbamimidate typically involves the reaction of but-3-en-2-ol with N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include dichloromethane or tetrahydrofuran (THF). The reaction proceeds at room temperature or slightly elevated temperatures, and the product is purified by column chromatography.

Industrial Production Methods

On an industrial scale, the production of But-3-en-2-yl N,N’-dicyclohexylcarbamimidate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

But-3-en-2-yl N,N’-dicyclohexylcarbamimidate can undergo various chemical reactions, including:

    Oxidation: The butenyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The carbamimidate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or alcohols can react with the carbamimidate group under mild conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated carbamimidates.

    Substitution: Substituted carbamimidates with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, But-3-en-2-yl N,N’-dicyclohexylcarbamimidate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in the development of new therapeutic agents.

Medicine

In medicinal chemistry, But-3-en-2-yl N,N’-dicyclohexylcarbamimidate is investigated for its role in drug design and development. Its unique structure allows for the modification of pharmacokinetic and pharmacodynamic properties of drug candidates.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its applications range from polymer science to the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which But-3-en-2-yl N,N’-dicyclohexylcarbamimidate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The butenyl group can participate in covalent bonding with active sites, while the carbamimidate moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • But-3-en-2-yl N,N’-diisopropylcarbamimidate
  • But-3-en-2-yl N,N’-dibenzylcarbamimidate
  • But-3-en-2-yl N,N’-dimethylcarbamimidate

Uniqueness

But-3-en-2-yl N,N’-dicyclohexylcarbamimidate stands out due to its bulky dicyclohexyl groups, which can influence its steric and electronic properties. This uniqueness makes it particularly useful in applications where specific spatial arrangements and interactions are crucial.

Properties

CAS No.

102859-99-4

Molecular Formula

C17H30N2O

Molecular Weight

278.4 g/mol

IUPAC Name

but-3-en-2-yl N,N'-dicyclohexylcarbamimidate

InChI

InChI=1S/C17H30N2O/c1-3-14(2)20-17(18-15-10-6-4-7-11-15)19-16-12-8-5-9-13-16/h3,14-16H,1,4-13H2,2H3,(H,18,19)

InChI Key

UWCSUMGJNJBMPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)OC(=NC1CCCCC1)NC2CCCCC2

Origin of Product

United States

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